molecular formula C16H10N6O B15149000 (2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile

(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile

Cat. No.: B15149000
M. Wt: 302.29 g/mol
InChI Key: NZIXTYUXMDMQMG-UHFFFAOYSA-N
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Description

(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile is a complex heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both amino and cyano groups, makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the cyano groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile is unique due to its specific combination of amino and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H10N6O

Molecular Weight

302.29 g/mol

IUPAC Name

2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile

InChI

InChI=1S/C16H10N6O/c17-5-8(6-18)12-9-3-1-2-4-11(9)23-16-13(12)14(20)10(7-19)15(21)22-16/h1-4,8,12H,(H4,20,21,22)

InChI Key

NZIXTYUXMDMQMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=C(C(=C3N)C#N)N)C(C#N)C#N

Origin of Product

United States

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